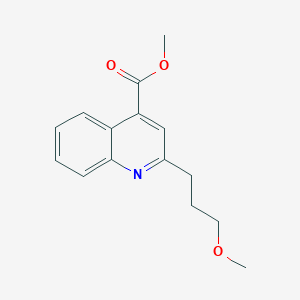
Methyl 2-(3-methoxypropyl)quinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(3-methoxypropyl)quinoline-4-carboxylate is a quinoline derivative, a class of heterocyclic aromatic organic compounds. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Methyl 2-(3-methoxypropyl)quinoline-4-carboxylate, often involves transition-metal catalyzed reactions, metal-free ionic liquid mediated reactions, and green reaction protocols. For instance, the Friedlaender condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of catalytic amounts of silver salt of heteropoly acid can yield quinoline derivatives . Additionally, microwave irradiation and solvent-free conditions have been employed to enhance the efficiency and sustainability of these synthetic processes .
Industrial Production Methods
Industrial production of quinoline derivatives typically involves large-scale synthesis using environmentally benign protocols. The use of recyclable catalysts and green solvents is emphasized to minimize environmental impact. Methods such as ultrasound irradiation and ionic liquid-mediated reactions are preferred for their efficiency and reduced waste generation .
化学反应分析
Types of Reactions
Methyl 2-(3-methoxypropyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides using oxidizing agents.
Reduction: Reduction of the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the production of dyes, agrochemicals, and luminescent materials
作用机制
The mechanism of action of Methyl 2-(3-methoxypropyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase, while its anticancer effects are linked to the induction of apoptosis in cancer cells through the activation of caspase pathways .
相似化合物的比较
Similar Compounds
2-Methylquinoline: Known for its antimicrobial and anticancer activities.
4-Hydroxyquinoline: Exhibits significant antibacterial and antifungal properties.
Quinoline N-oxides: Used as intermediates in the synthesis of various pharmaceuticals.
Uniqueness
Methyl 2-(3-methoxypropyl)quinoline-4-carboxylate stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its methoxypropyl group enhances its solubility and bioavailability, making it a promising candidate for drug development .
属性
分子式 |
C15H17NO3 |
|---|---|
分子量 |
259.30 g/mol |
IUPAC 名称 |
methyl 2-(3-methoxypropyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-18-9-5-6-11-10-13(15(17)19-2)12-7-3-4-8-14(12)16-11/h3-4,7-8,10H,5-6,9H2,1-2H3 |
InChI 键 |
VYCKQTLFYYSBKM-UHFFFAOYSA-N |
规范 SMILES |
COCCCC1=NC2=CC=CC=C2C(=C1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


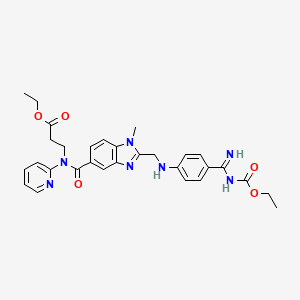


![[(2R,5R)-5-[2-(dimethylamino)-6-oxo-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13844921.png)
![N2,N2-Bis(carboxymethyl)-N6-[(phenylmethoxy)carbonyl]-L-lysine](/img/structure/B13844931.png)
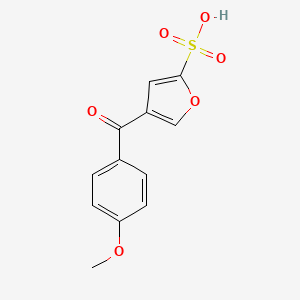

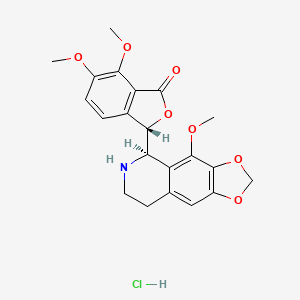
![[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-methoxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B13844957.png)

![5-[3-(Dimethylamino)propylidene]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol Oxalate; Amitriptyline EP Impurity F](/img/structure/B13844964.png)

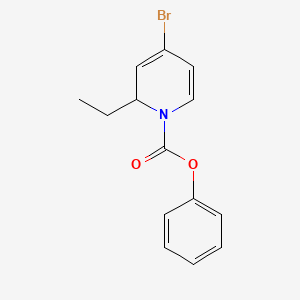
![Methyl(3beta,5beta,7alpha,12alpha)-7,12-Dihydroxy-3-[(1-oxoeicosyl)amino]-cholan-24-oicAcidEster](/img/structure/B13844978.png)
